
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of the compound is C23H27N5O3S. It has a molecular weight of 453.6 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 453.6 g/mol. It has a complexity of 758. The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Synthesis and Antimicrobial Screening
Research has identified a series of compounds related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzamide that have been synthesized and screened for antimicrobial activity. These compounds exhibit significant inhibitory action against both Gram-positive bacteria (such as Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa), as well as against fungal strains (Candida albicans, Aspergillus niger, Aspergillus clavatus). The presence of the thiazole and thiazolidine moieties in these compounds suggests a potential mechanism for combating microbial diseases, offering a valuable therapeutic intervention against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Microwave-Induced Synthesis for Enhanced Activity
Another study explored the microwave-induced synthesis of fluorobenzamides containing the thiazole and thiazolidine rings, demonstrating promising antimicrobial analogs. The fluorine atom in the 4th position of the benzoyl group was essential for enhancing antimicrobial activity. This highlights the potential of specific structural modifications to significantly improve the efficacy of these compounds against microbial pathogens (Desai, Rajpara, & Joshi, 2013).
Mecanismo De Acción
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
It is known to interact with its target, cdk2, potentially leading to changes in the cell cycle
Biochemical Pathways
Given its target, it is likely involved in the regulation of thecell cycle and potentially other pathways related to cell proliferation .
Result of Action
Given its target, it is likely that the compound could induce cell cycle arrest and potentially lead to cell death
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-16-8-7-14(20-9-2-10-25(20,22)23)11-15(16)19-17(21)12-3-5-13(18)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHXARXGZYDMQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

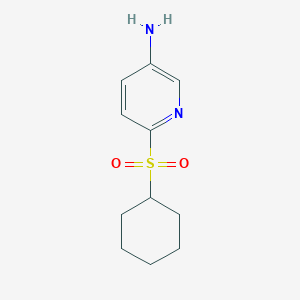
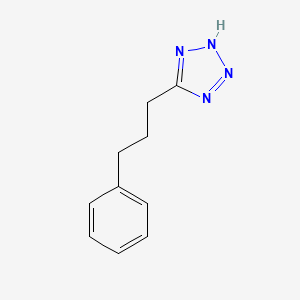
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2409223.png)
![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)
![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)


![2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2409238.png)
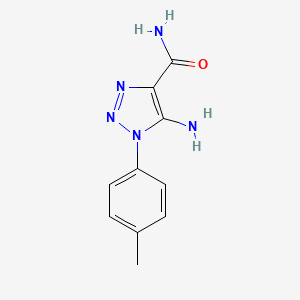
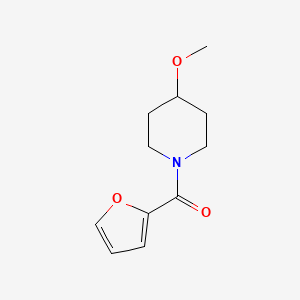

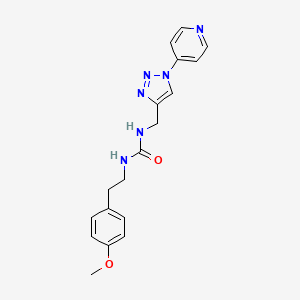
![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)
![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)